[(1R,2S,4R)-4-Amino-2-[(triisopropylsilyl)oxy]cyclopentyl]methanol
Overview
Description
[(1R,2S,4R)-4-Amino-2-[(triisopropylsilyl)oxy]cyclopentyl]methanol is a cyclopentane derivative with a unique structure that includes an amino group, a triisopropylsilyl ether, and a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1R,2S,4R)-4-Amino-2-[(triisopropylsilyl)oxy]cyclopentyl]methanol typically involves the following steps:
Starting Material: The synthesis begins with a cyclopentane derivative.
Functional Group Introduction: Introduction of the amino group and the triisopropylsilyl ether group is achieved through a series of reactions, including protection and deprotection steps.
Hydroxymethyl Group Addition: The hydroxymethyl group is introduced via a hydroxymethylation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to favor the desired reactions.
Purification: Employing purification techniques such as crystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
[(1R,2S,4R)-4-Amino-2-[(triisopropylsilyl)oxy]cyclopentyl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The triisopropylsilyl ether group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions may involve reagents like halides or nucleophiles under basic or acidic conditions.
Major Products
Oxidation: Formation of cyclopentyl aldehydes or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted cyclopentane derivatives.
Scientific Research Applications
[(1R,2S,4R)-4-Amino-2-[(triisopropylsilyl)oxy]cyclopentyl]methanol has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry:
Biological Studies: Investigated for its interactions with biological molecules and potential therapeutic effects.
Industrial Applications: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(1R,2S,4R)-4-Amino-2-[(triisopropylsilyl)oxy]cyclopentyl]methanol involves its interaction with specific molecular targets. The amino group and hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their activity. The triisopropylsilyl ether group provides steric hindrance, affecting the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
[(1R,2S,4R)-4-Amino-2-hydroxycyclopentyl]methanol: Lacks the triisopropylsilyl ether group, resulting in different chemical properties.
[(1R,2S,4R)-4-Amino-2-[(trimethylsilyl)oxy]cyclopentyl]methanol: Contains a trimethylsilyl ether group instead of a triisopropylsilyl ether group, leading to variations in steric effects and reactivity.
Uniqueness
[(1R,2S,4R)-4-Amino-2-[(triisopropylsilyl)oxy]cyclopentyl]methanol is unique due to the presence of the triisopropylsilyl ether group, which provides steric hindrance and influences the compound’s reactivity and binding properties. This makes it a valuable intermediate in organic synthesis and a potential candidate for drug development.
Properties
IUPAC Name |
[(1R,2S,4R)-4-amino-2-tri(propan-2-yl)silyloxycyclopentyl]methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H33NO2Si/c1-10(2)19(11(3)4,12(5)6)18-15-8-14(16)7-13(15)9-17/h10-15,17H,7-9,16H2,1-6H3/t13-,14-,15+/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQIWFISVYAZMKS-KFWWJZLASA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)OC1CC(CC1CO)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[Si](C(C)C)(C(C)C)O[C@H]1C[C@@H](C[C@@H]1CO)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H33NO2Si | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.51 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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